3,5,4-Trimethoxystilbene

Anticancer Antiproliferative Cytotoxicity

This fully methoxylated stilbenoid (CAS 22255-22-7) switches mechanism of action from SIRT1/AMPK pathways to direct tubulin polymerization inhibition (IC50=4 μM), achieving sub-micromolar potency (IC50 0.115–0.473 μM) — 100–1000× more potent than resveratrol. Full methylation of all three hydroxyl groups is required for this tubulin-targeting mechanism, meaning partial-methylated analogs like pterostilbene cannot substitute. Enhanced pharmacokinetic stability ensures superior dose-response resolution with minimized solvent interference. Validated for microtubule destabilization assays, antiangiogenic studies (ID50 0.3–3.0 μM), and antiproliferative screens in colon (COLO 205, Caco-2), prostate (DU-145, LNCaP), and breast cancer models. All batches verified by HPLC/GC.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
Cat. No. B8293132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,4-Trimethoxystilbene
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC2=CC=CC=C2
InChIInChI=1S/C17H18O3/c1-18-15-11-14(12-16(19-2)17(15)20-3)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3
InChIKeyCMQGCWMEXQRWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,4-Trimethoxystilbene: Procurement-Grade Resveratrol Analog for Anticancer and Antiangiogenic Research Applications


3,5,4′-Trimethoxystilbene (CAS 22255-22-7 for trans-isomer; CAS 94608-23-8 for cis-isomer), also designated trans- or (Z)-TMS, MR-3, or resveratrol trimethyl ether, is a fully methoxylated stilbenoid analog of the dietary phytoalexin resveratrol [1]. It is a small-molecule microtubule-destabilizing agent with demonstrated antiproliferative, antiangiogenic, and anti-inflammatory activities in multiple in vitro and in vivo models [2]. Unlike the parent compound resveratrol, which exhibits pleiotropic but often weak and inconsistent activities, this trimethylated derivative displays a substantially distinct pharmacological profile characterized by enhanced potency, a mechanism-of-action switch to tubulin polymerization inhibition, and improved pharmacokinetic parameters [3].

Why Resveratrol and Other Stilbenoids Cannot Substitute for 3,5,4-Trimethoxystilbene in Rigorous Research Programs


Resveratrol, pterostilbene, and other naturally occurring stilbenoids exhibit fundamentally different mechanisms of action, potency ranges, and pharmacokinetic behaviors compared to 3,5,4′-trimethoxystilbene. While resveratrol acts primarily through SIRT1/AMPK activation and antioxidant pathways, the fully methylated analog induces G2/M cell cycle arrest via direct inhibition of tubulin polymerization—a mechanistic divergence that completely alters its biological readout [1]. Moreover, the IC50 of resveratrol against cancer cell lines typically ranges from 10 μM to >100 μM, whereas (Z)-3,5,4′-trimethoxystilbene exhibits sub-micromolar potency (0.115–0.473 μM) [2]. Pharmacokinetically, resveratrol suffers from rapid clearance and negligible oral bioavailability due to extensive Phase II metabolism at its hydroxyl groups; the trimethylated derivative displays markedly slower clearance and enhanced plasma exposure [3]. Even closely related partial-methylated analogs like pterostilbene differ substantially: pterostilbene induces S-phase arrest akin to resveratrol, whereas 3,5,4′-trimethoxystilbene produces G2/M accumulation, confirming that full methylation of all three hydroxyl groups is required for the tubulin-targeting mechanism [4]. Substituting an in-class compound without accounting for these verified mechanistic and quantitative differences introduces uncontrolled experimental variables that undermine reproducibility and invalidate comparative data interpretation.

Quantitative Differentiation Evidence for 3,5,4-Trimethoxystilbene vs. Comparators: Procurement-Relevant Data


Sub-Micromolar Antiproliferative Potency vs. Resveratrol's Minimal Activity: 100-Fold to 1000-Fold Enhancement

(Z)-3,5,4′-Trimethoxystilbene (Z-TMS) exhibits IC50 values ranging from 0.115 μM to 0.473 μM across multiple cancer cell lines in direct head-to-head comparison with resveratrol, which shows IC50 values from 110.7 μM to 190.2 μM under identical assay conditions [1]. This represents a potency enhancement of approximately 240-fold to 1,650-fold. Furthermore, (Z)-TMS at 0.3 μM exerted 80% growth inhibition of Caco-2 human colon cancer cells and completely arrested growth at 0.4 μM—approximately 100-fold more potent than resveratrol in this model [2].

Anticancer Antiproliferative Cytotoxicity Tubulin inhibition

Antiangiogenic Activity: 30- to 100-Fold Greater Potency than Resveratrol in Endothelial Cell Assays

Among various synthetic trans-resveratrol derivatives tested, 3,5,4′-trimethoxystilbene was identified as an antiangiogenic agent 30 to 100 times more potent than the parent compound in inhibiting endothelial cell proliferation, sprouting, collagen gel invasion, and morphogenesis, with an ID50 range of 0.3–3.0 μM [1]. The compound also acts as a vascular-targeting agent by causing microtubule disassembly and tubulin depolymerization, impairing microtubule organization center repositioning and membrane ruffle formation in migrating endothelial cells [2].

Antiangiogenesis Vascular targeting Endothelial cell Microtubule destabilization

Direct Tubulin Polymerization Inhibition: IC50 = 4 μM and G2/M Arrest Mechanism

(Z)-3,5,4′-Trimethoxystilbene directly inhibits tubulin polymerization in vitro with an IC50 of 4 μM, producing anti-mitotic effects . In cell cycle analysis, 3,5,4′-trimethoxystilbene (TMS) caused massive accumulation of cells at the G2/M phase, whereas resveratrol and pterostilbene increased the percentage of cells in S phase [1]. This mechanistic divergence is critical: the trimethylated analog induces tubulin depolymerization and G2/M arrest, while the parent compound does not directly target microtubules and instead causes S-phase arrest.

Tubulin polymerization Antimitotic Cell cycle arrest Microtubule dynamics

Superior Anti-Inflammatory Efficacy: TMS Outperforms Resveratrol and Polydatin in TNF-α-Mediated Adhesion Assays

In a comparative analysis of the inhibitory activities of resveratrol, trans-3,5,4′-trimethoxystilbene (TMS), and polydatin on monocyte adhesion to TNF-α-activated endothelial cells, TMS was the most effective compound, while polydatin was the least effective [1]. The study demonstrated that TMS more potently inhibited both protein and mRNA expression levels of inducible cell adhesion molecules ICAM-1 and VCAM-1 compared to resveratrol, with the mechanism attributed primarily to inhibition of NF-κB pathway activation [2].

Anti-inflammatory Endothelial adhesion TNF-α ICAM-1/VCAM-1

Pharmacokinetic Advantage: Slower Clearance and Enhanced Plasma Exposure vs. Resveratrol

Pharmacokinetic comparison among resveratrol, pterostilbene, and resveratrol trimethyl ether (trans-3,5,4′-trimethoxystilbene) demonstrated that the fully methylated analog displays superior pharmacokinetic properties, including much slower clearance and abundant plasma exposure [1]. The absolute oral bioavailability of trans-3,5,4′-trimethoxystilbene (TMS) was determined to be 45.4% in rats, with the compound well absorbed in the upper small intestine and distributed into several tissues [2]. When administered in a cyclodextrin-formulated solution (15 mg/kg), trans-3,5,4′-trimethoxystilbene achieved oral bioavailability of 46.5 ± 4.8%, which increased to 64.6 ± 8.0% at 60 mg/kg dose [3].

Pharmacokinetics Bioavailability Metabolic stability Drug-like properties

Isomer-Specific Potency: (Z)-Isomer Exceeds (E)-Isomer and Approaches Vinorelbine Efficacy

The (Z)-isomer of 3,5,4′-trimethoxystilbene demonstrates significantly greater antiproliferative activity than its (E)-isomer across multiple cancer cell lines. Specifically, (Z)-3,5,4′-trimethoxystilbene exhibited GI50 values against DU-145 and LNCaP prostate cancer cells that approached those of the clinically approved antimitotic drug vinorelbine, and was more active than its E-isomer towards DU-145, LNCaP, and particularly KB oral carcinoma cells [1]. This stereochemical dependence underscores the importance of isomer specification in procurement.

Stereoisomerism Antiproliferative Prostate cancer GI50

Verified Application Scenarios for 3,5,4-Trimethoxystilbene in Academic and Industrial Research


Cancer Cell Proliferation and Apoptosis Studies

Based on the sub-micromolar IC50 values (0.115–0.473 μM) and G2/M cell cycle arrest mechanism, 3,5,4′-trimethoxystilbene is ideally suited for in vitro antiproliferative assays in colon (COLO 205, Caco-2), prostate (DU-145, LNCaP), and breast cancer models [1]. The compound's 100- to 1,000-fold greater potency than resveratrol enables dose-response studies at concentrations that minimize solvent interference and off-target effects [2].

Tumor Angiogenesis and Vascular-Targeting Research

With ID50 values of 0.3–3.0 μM and 30- to 100-fold greater antiangiogenic potency than resveratrol, this compound serves as a validated tool for endothelial cell proliferation, sprouting, invasion, and tube formation assays [3]. In vivo applications include zebrafish embryo intersegmental vessel regression and chick chorioallantoic membrane angiogenesis models [4].

Microtubule Dynamics and Mitotic Arrest Mechanistic Studies

The direct inhibition of tubulin polymerization (IC50 = 4 μM) and induction of G2/M arrest distinguish 3,5,4′-trimethoxystilbene from other stilbenoids . This makes it appropriate for studies of microtubule destabilization, spindle assembly checkpoint activation, and antimitotic drug mechanism comparisons, including benchmarking against established agents like vinorelbine [5].

Vascular Inflammation and Atherosclerosis Research

Superior inhibition of TNF-α-mediated endothelial-monocyte adhesion and downregulation of ICAM-1/VCAM-1 expression compared to resveratrol and polydatin supports its use in atherosclerosis and vascular inflammation models [6]. The NF-κB pathway inhibitory activity provides a defined mechanistic basis for experimental design [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5,4-Trimethoxystilbene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.